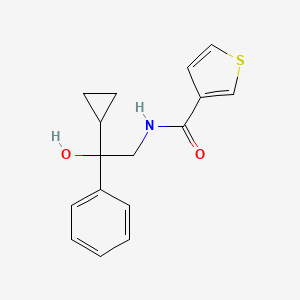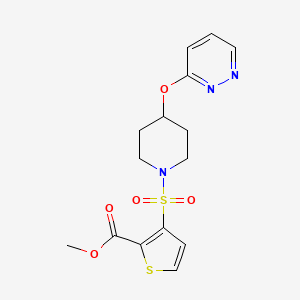
Methyl 3-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H17N3O5S2 and its molecular weight is 383.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Applications and Synthesis Approaches
Methyl 3-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate has been studied for its utility in various chemical syntheses and potential applications in antimicrobial and antitumor activities, showcasing its relevance in medicinal chemistry and organic synthesis.
Synthesis of Heterocyclic Compounds : This compound serves as a precursor in the synthesis of heterocyclic compounds, including pyrrolidines and piperidines, which are integral to developing new pharmaceuticals. The synthesis process often involves innovative methodologies, including one-pot reactions, to introduce diverse functional groups, enhancing the compound's utility in drug development (Boto et al., 2001; Hafez et al., 2017).
Antimicrobial and Antitumor Potential : Studies have focused on derivatives of this compound for their antimicrobial and antitumor properties. The structural modification of the thiophene and pyridine moieties, aiming at enhancing these activities, underscores the compound's significance in designing new therapeutic agents. Some derivatives have shown promising results against various cancer cell lines and microbial strains, indicating the compound's potential in developing new treatments (Gaber & Moussa, 2011; Al-Salahi et al., 2010).
Development of Ionic Liquids : The exploration of this compound's derivatives in the synthesis of herbicidal ionic liquids showcases an innovative application in agriculture. These derivatives demonstrate enhanced activity compared to traditional formulations, offering a new approach to herbicide design and application (Pernak et al., 2015).
Chemical Synthesis and Structural Analysis : Its role in the synthesis of novel heterocyclic compounds, such as pyridazine derivatives, highlights its versatility in organic chemistry. These synthetic routes often involve unique reactions, such as one-pot oxidative decarboxylation and beta-iodination, contributing significantly to the field of synthetic organic chemistry (Yamazaki et al., 1971).
Properties
IUPAC Name |
methyl 3-(4-pyridazin-3-yloxypiperidin-1-yl)sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-22-15(19)14-12(6-10-24-14)25(20,21)18-8-4-11(5-9-18)23-13-3-2-7-16-17-13/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRQPIFUFWYMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2502333.png)
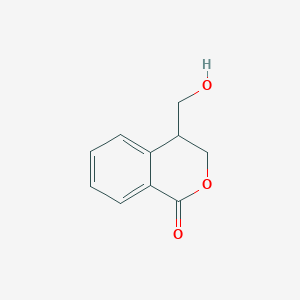
![4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502338.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2502341.png)
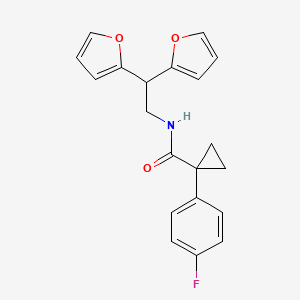
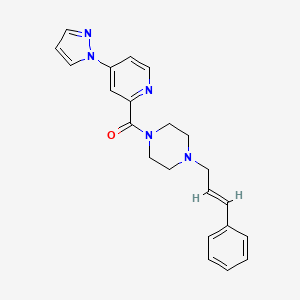

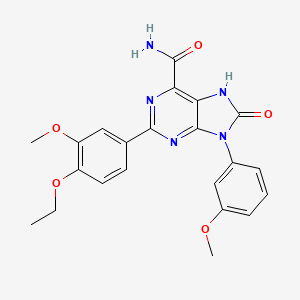
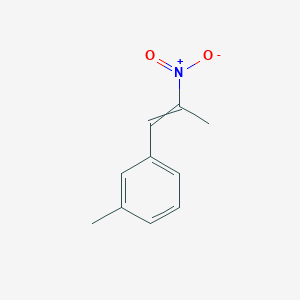
![N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2502348.png)
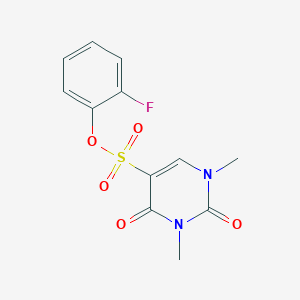
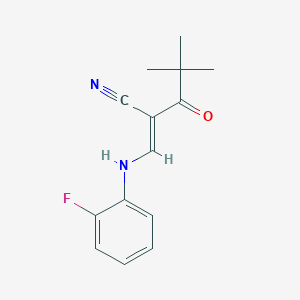
![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502352.png)
